1-benzyl-N-methyl-4-phenylpiperidin-4-amine
Description
1-Benzyl-N-methyl-4-phenylpiperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position, a methyl group on the piperidine nitrogen, and a phenyl substituent at the 4-position. Its molecular formula is C₂₀H₂₄N₂ (molecular weight: 292.42 g/mol).
Key structural attributes influencing its properties include:
- N-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
- Benzyl group at C1: Contributes to aromatic interactions and modulates solubility.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-methyl-4-phenylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20-19(18-10-6-3-7-11-18)12-14-21(15-13-19)16-17-8-4-2-5-9-17/h2-11,20H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBVGONDKPGVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The ketone group in 4-phenylpiperidin-4-one reacts with methylamine to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C yields the tertiary amine. Benzylation is then achieved via nucleophilic substitution using benzyl bromide in the presence of potassium carbonate (K2CO3).
Critical Parameters :
Yield Optimization
- Methylamine Stoichiometry : A 1.2:1 molar ratio of methylamine to ketone minimizes side products (e.g., over-reduction to secondary amines).
- Benzylation Efficiency : Benzyl bromide is added dropwise to prevent exothermic side reactions, achieving >75% conversion.
Alkylation of 4-Phenylpiperidin-4-Amine
Direct alkylation of 4-phenylpiperidin-4-amine offers a streamlined pathway but faces challenges in regioselectivity.
Stepwise Functionalization
Benzylation :
Methylation :
Alternative Methylation Routes
- Eschweiler-Clarke Reaction : Treatment with formaldehyde (3 eq) and formic acid (2 eq) at reflux (100°C, 8 hours) achieves N-methylation without quaternization.
Cyclization-Based Syntheses
Constructing the piperidine ring de novo allows incorporation of substituents at the 4-position.
Michael Addition-Cyclization
Dieckmann Cyclization
- Substrate : Diethyl N-benzyl-N-methyl-4-phenyl-4-aminopimelate.
- Conditions : Sodium ethoxide (NaOEt) in dry toluene, 110°C, 3 hours.
- Outcome : Cyclization produces the piperidine ring with 37% yield due to steric hindrance at the 4-position.
Industrial Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reduction Method | NaBH4/NaBH3CN | Catalytic hydrogenation |
| Solvent Volume | 5–10 L/kg substrate | 1–2 L/kg substrate |
| Reaction Time | 12–24 hours | 3–6 hours (continuous flow) |
| Yield | 50–75% | 80–85% (optimized) |
Key Industrial Adaptations :
- Continuous Flow Reactors : Enable precise temperature control during exothermic reductions.
- Membrane Filtration : Removes inorganic salts post-alkylation without aqueous workup.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Reductive Amination | High atom economy | Requires anhydrous conditions | 70% |
| Stepwise Alkylation | Straightforward reagents | Low regioselectivity | 55% |
| Cyclization | Builds ring and substituents | Low yields due to steric effects | 40% |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-methyl-4-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-benzyl-N-methyl-4-phenylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyl-4-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in N-Substituents
a) 1-Benzyl-N-(1-phenylethyl)piperidin-4-amine (2g)
- Structure : Replaces N-methyl with a phenylethyl group.
- Synthesis : 83% yield via reductive amination using sodium triacetoxyborohydride .
- Biological Relevance : Used in structure-activity relationship (SAR) studies but lacks explicit activity data in the evidence .
b) 1-Benzyl-N-phenylpiperidin-4-amine
- Structure : N-Methyl replaced with phenyl (CAS 1155-56-2).
- Molecular Weight : 266.38 g/mol, slightly lower than the target compound .
c) N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c)
Variations at the 4-Position of Piperidine
a) 1-Benzyl-N-methylpiperidin-4-amine
- Structure : Lacks the 4-phenyl group present in the target compound.
- Impact : Reduced steric bulk may lower binding affinity to hydrophobic pockets in target proteins. Molecular weight: 204.31 g/mol .
- Applications : Intermediate in synthesizing more complex derivatives (e.g., carfentanil analogs) .
b) N-(1-Benzylpiperidin-4-yl)-7-methoxy-4-oxo-4H-chromene-3-carboxamide (4f)
Schiff Base Derivatives
a) N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine (11b)
- Structure: 4-Amino group forms a Schiff base with 3,4-dimethoxybenzaldehyde.
- Molecular Weight : 339.43 g/mol (ESI-MS: m/z 339 [M+H]+).
- Impact : Electron-donating methoxy groups may enhance binding to receptors like histamine or serotonin .
b) N-(4-Methoxybenzylidene)-1-benzylpiperidin-4-amine (11c)
- Structure : Schiff base with 4-methoxybenzaldehyde.
- Molecular Weight : 309.40 g/mol (ESI-MS: m/z 309 [M+H]+).
Structure-Activity Relationships (SAR)
- N-Alkyl/Aryl Groups : Larger substituents (e.g., phenethyl, tert-butylbenzyl) increase lipophilicity but may reduce metabolic stability.
- Schiff Bases : Improve binding to enzymes or receptors via imine linkages but may suffer from hydrolytic instability .
Biological Activity
1-benzyl-N-methyl-4-phenylpiperidin-4-amine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in relation to neurological disorders and cancer therapies. This article synthesizes current research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2. Its structure features a piperidine ring substituted with a benzyl and phenyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, notably neurotransmitter receptors and enzymes.
- Acetylcholinesterase Inhibition : Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). This inhibition can enhance cholinergic transmission, potentially alleviating memory deficits associated with Alzheimer's disease .
- Dopaminergic Activity : The compound is also recognized for its dopaminergic properties, making it a candidate for treating conditions such as depression and Parkinson's disease. Its interaction with biogenic amine transporters has been noted, suggesting a role in modulating dopamine levels .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Alzheimer's Disease : A study utilizing comparative molecular field analysis (CoMFA) demonstrated that derivatives of N-benzylpiperidines could significantly inhibit AChE, leading to improved cognitive functions in models simulating Alzheimer's disease . The study emphasized the importance of steric and electronic factors in determining the inhibitory activity.
- Cancer Therapy : Recent investigations into piperidine derivatives have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Dopaminergic Effects : Research into the pharmacological properties of this compound revealed its potential as a substrate for biogenic amine transporters, suggesting applications in treating mood disorders and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives to highlight its unique properties:
| Compound | Key Features | Comparison |
|---|---|---|
| 1-benzyl-4-phenylpiperidine | Lacks N-methyl group; different activity profile | Lower AChE inhibition |
| N-methyl-4-phenylpiperidine | Similar structure but varies in biological effects | Less potent |
| 4-phenylpiperidine | Simplified structure; lacks both benzyl and N-methyl groups | Distinct characteristics |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-benzyl-N-methyl-4-phenylpiperidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of a piperidine precursor. For example, N-methyl-4-phenylpiperidin-4-amine can react with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group . Optimization of solvent polarity, temperature (60–80°C), and stoichiometry (1:1.2 amine:benzyl halide) improves yields to ~70–85% .
- Key Challenges : Competing N-demethylation or over-alkylation may occur; monitoring via TLC or HPLC is critical .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 7.3–7.5 (m, aromatic H), δ 3.7 (s, N-CH₃), δ 2.8–3.2 (m, piperidine H) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 297.2) confirms molecular weight .
- X-ray Crystallography : Used to resolve stereochemical ambiguities in substituted derivatives .
Q. What are the baseline biological interactions of this compound?
- Mechanistic Studies : The piperidine core interacts with opioid receptors (e.g., µ-opioid) due to structural similarity to fentanyl analogs . Radioligand binding assays (IC₅₀ values) and functional cAMP assays are standard for evaluating receptor affinity .
- Caution : Cross-reactivity with serotonin or dopamine receptors requires secondary screening to rule off-target effects .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimization Strategies :
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves selectivity .
- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination for N-aryl derivatives achieves >90% purity .
Q. How to resolve discrepancies in reported receptor binding affinities?
- Analysis Framework :
- Assay Variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations (nM vs. µM) may skew results. Normalize data using reference standards like DAMGO for µ-opioid receptors .
- Molecular Dynamics Simulations : Predict binding pocket interactions to explain variance in Ki values across studies .
Q. What computational tools are effective for designing derivatives with enhanced selectivity?
- Approach :
- Docking Studies (AutoDock Vina) : Identify key residues (e.g., Asp147 in µ-opioid receptor) for hydrogen bonding .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with analgesic potency (pEC₅₀) .
- Validation : Synthesize top-ranked virtual hits (e.g., 4-fluoro-benzyl analogs) and test in vitro .
Methodological Challenges and Gaps
Q. What analytical methods detect trace impurities in synthesized batches?
- Protocol :
- HPLC-UV/HRMS : Use C18 columns (ACN/H₂O + 0.1% TFA) to separate impurities (e.g., des-benzyl byproduct, m/z 207.1) .
- LOQ : ≤0.1% achievable with optimized gradient elution .
Q. Why is there limited toxicological data, and how can researchers address this?
- Current Limitations : Most studies focus on receptor activity, not chronic toxicity .
- Recommendations : Conduct Ames tests (bacterial mutagenicity) and hepatocyte viability assays (IC₅₀ in HepG2 cells) to preliminarily assess safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
